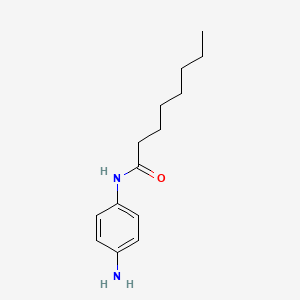
3,5,6-三甲基-1-苯并噻吩-2-羧酸
描述
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid (TBCA) is a benzothiophene-2-carboxylic acid derivative with the chemical formula C12H12O2S . It is used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of TBCA consists of a benzothiophene ring substituted with three methyl groups and a carboxylic acid group . The molecular weight is 220.29 g/mol .科学研究应用
苯并噻吩的合成
“3,5,6-三甲基-1-苯并噻吩-2-羧酸”可能用于苯并噻吩的合成。 苯并噻吩是一类很有前途的有机硫化合物,在药物科学和材料化学等广泛的研究领域发挥作用 。 各种各样的3-取代苯并噻吩通过一步分子间反应,从易得的邻硅基芳基三氟甲磺酸酯和炔基硫醚合成 .
治疗应用
噻吩及其取代衍生物,包括“3,5,6-三甲基-1-苯并噻吩-2-羧酸”,是一类非常重要的杂环化合物,在药物化学领域具有有趣的应用 。 据报道,它们具有广泛的治疗特性,在药物化学和材料科学中具有多种应用 。 它们是相当有效的化合物,无论是在生物学和生理功能方面,例如抗炎、抗精神病、抗心律失常、抗焦虑、抗真菌、抗氧化剂、雌激素受体调节剂、抗有丝分裂剂、抗微生物剂、激酶抑制剂和抗癌 .
醛和酮的还原
“3,5,6-三甲基-1-苯并噻吩-2-羧酸”可能用于将醛和酮还原为醇和醇衍生物 .
O-烷基化
未来方向
TBCA, like other thiophene derivatives, can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research processes and chemical pharmaceutical production processes . Future directions may include further exploration of its potential applications in these areas.
生化分析
Biochemical Properties
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites. This inhibition can result in altered phosphorylation states of downstream targets, thereby affecting cellular signaling and function. Additionally, 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which may contribute to the observed effects over time .
Dosage Effects in Animal Models
The effects of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys. Threshold effects have been observed, indicating that there is a specific dosage range within which 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is effective without being toxic .
Metabolic Pathways
3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid with cofactors such as NADPH is also crucial for its metabolic processing .
Transport and Distribution
The transport and distribution of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues. The distribution pattern of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is influenced by its affinity for different binding proteins, which can affect its localization and accumulation within the body .
Subcellular Localization
The subcellular localization of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of 3,5,6-Trimethyl-1-benzothiophene-2-carboxylic acid within these compartments can influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
3,5,6-trimethyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-6-4-9-8(3)11(12(13)14)15-10(9)5-7(6)2/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVPJKKIFLXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


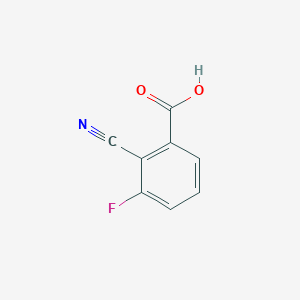
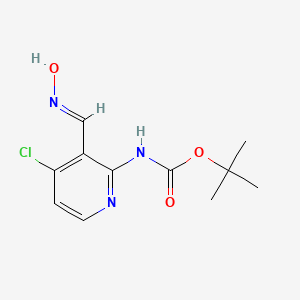
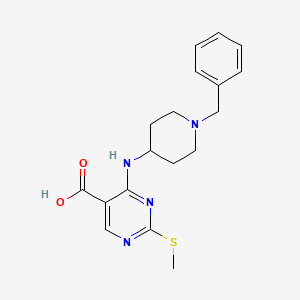
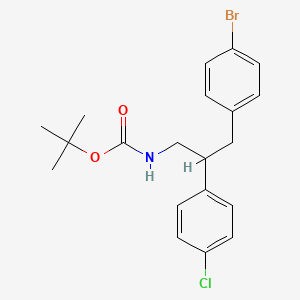
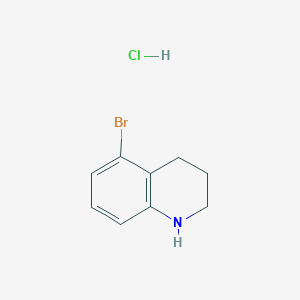
![Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1523043.png)
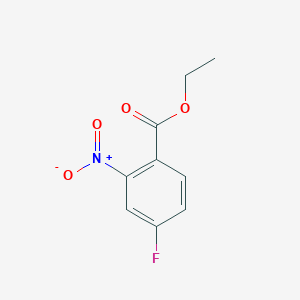

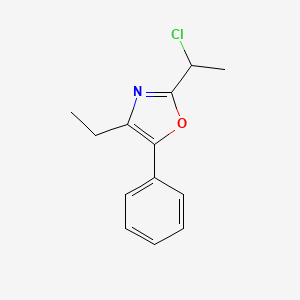


![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)

